2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride
Description
2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride is a fluorinated heteroaromatic compound featuring a pyridine core substituted with fluorine at position 2, a furan-2-yl group at position 6, and a sulfonyl fluoride moiety at position 3. The sulfonyl fluoride group (-SO₂F) is notable for its hydrolytic stability compared to sulfonyl chlorides, making it a valuable handle in click chemistry and covalent inhibitor design. The furan substituent may enhance solubility or participate in π-π stacking interactions, while the fluorine atom influences electronic properties and metabolic stability. Structural characterization of such compounds often employs techniques like X-ray crystallography (using programs like SHELX ) and analytical methods such as LCMS/HPLC .
Properties
Molecular Formula |
C9H5F2NO3S |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C9H5F2NO3S/c10-9-8(16(11,13)14)4-3-6(12-9)7-2-1-5-15-7/h1-5H |
InChI Key |
WXXLQEOGFVBXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling to Install the Furan Moiety
The synthesis often begins with a pyridine derivative functionalized to allow cross-coupling with a furan ring:
- Starting Material: 2-fluoro-6-methylpyridine or 6-methyl-pyridin-2-ol derivatives.
- Key Step: Coupling of organozinc or organolithium furan reagents with a pyridine sulfonyl derivative.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) is commonly used.
- Conditions: The reaction is typically conducted under reflux in tetrahydrofuran (THF) under nitrogen atmosphere for 2 hours.
- Example: The organozinc derivative from 2-lithiofuran is coupled with trifluoromethanesulfonic acid 6-methyl-pyridin-2-yl ester to give 2-furan-2-yl-6-methyl-pyridine intermediates.
Sulfonyl Fluoride Installation
- Method: Conversion of sulfonyl chlorides or sulfonate esters to sulfonyl fluorides is achieved via fluorination.
- Reagents: Selectfluor or other electrophilic fluorinating agents are employed in the presence of bases like cesium carbonate (Cs2CO3).
- One-Pot Pd-Catalyzed Conversion: Aryl iodides can be converted to sulfonyl fluorides using DABSO (a sulfur dioxide surrogate) and Selectfluor under palladium catalysis, providing a streamlined route to sulfonyl fluorides.
- Reaction Conditions: Mild, often room temperature, with bases to facilitate sulfonate ester formation and fluorination.
- Yields: Good to excellent yields have been reported for similar heteroaryl sulfonyl fluorides.
Alternative Fluorination Approaches
- Oxidative Fluorination: Advanced methods include oxidative fluorination of aryl sulfur compounds to generate sulfonyl fluorides or related species.
- Fluorinating Agents: Use of fluorine gas (F2) at low temperatures or other strong fluorinating agents like XeF2 has been explored but with limitations.
- Reactivity: These methods allow access to highly fluorinated sulfur(VI) compounds but require careful handling due to sensitivity and reactivity.
Detailed Stepwise Preparation Protocol (Based on Patent and Literature Data)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of trifluoromethanesulfonic acid 6-methyl-pyridin-2-yl ester | React 6-methyl-pyridin-2-ol with trifluoromethanesulfonic acid derivative | Ester intermediate for coupling |
| 2 | Generation of organozinc or organolithium furan reagent | Lithiation of furan at 2-position (2-lithiofuran) | Prepared according to J. Heterocyclic Chem. 1975 |
| 3 | Pd-catalyzed coupling of organozinc furan with pyridine sulfonyl ester | Pd(PPh3)4 catalyst, THF, reflux, nitrogen atmosphere, 2 hours | Forms 2-furan-2-yl-6-methyl-pyridine derivatives |
| 4 | Conversion of methyl group or hydroxymethyl to sulfonyl fluoride | Fluorination using Selectfluor or related agents, base (Cs2CO3) | Installation of sulfonyl fluoride group at position 3 |
| 5 | Purification and isolation | Extraction, drying over MgSO4, evaporation, and distillation under reduced pressure | Final compound isolated as pure sulfonyl fluoride |
Analytical and Characterization Data
- NMR Spectroscopy: ^1H and ^19F NMR are used to confirm the presence of fluorine atoms and the integrity of the furan and pyridine rings.
- Chemical Shifts: Reported in ppm relative to tetramethylsilane.
- Multiplicity: Singlet, doublet, triplet, etc., used to confirm substitution patterns.
- Mass Spectrometry: Confirms molecular weight and purity.
- Purity: Achieved by extraction and distillation under reduced pressure.
Research Discoveries and Synthetic Challenges
- The coupling of heteroaryl sulfonyl esters with organometallic furan reagents is a robust method for constructing the 6-(furan-2-yl)pyridine core.
- Installation of the sulfonyl fluoride group via electrophilic fluorination is efficient but requires careful control of moisture and reaction conditions due to sensitivity.
- The palladium-catalyzed one-pot conversion of aryl iodides to sulfonyl fluorides using DABSO and Selectfluor represents a significant advancement in the field, allowing for streamlined synthesis of sulfonyl fluoride derivatives including heteroaryl systems.
- Oxidative fluorination methods provide access to highly fluorinated sulfur(VI) compounds but are less commonly used due to handling difficulties and sensitivity.
- Photoredox catalysis offers emerging alternative routes for fluoropyridine synthesis, potentially adaptable for sulfonyl fluoride derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling + Fluorination | 2-lithiofuran, trifluoromethanesulfonic acid ester, Selectfluor | Pd(PPh3)4 | Reflux THF, room temp fluorination | High regioselectivity, good yields | Sensitive to moisture, multi-step |
| One-Pot Pd-Catalyzed Conversion from Aryl Iodides | Aryl iodide, DABSO, Selectfluor, Cs2CO3 | Pd catalyst | Mild, room temp | Streamlined, efficient, good yields | Requires aryl iodide precursor |
| Oxidative Fluorination | Diaryl sulfoxides, F2 gas | None or BF3 | Low temp, inert atmosphere | Access to highly fluorinated S(VI) | Handling hazardous reagents, moisture sensitive |
| Photoredox-Mediated Coupling (Related) | α,α-Difluoro-β-iodoketones, silyl enol ethers | fac-Ir(ppy)3 | Blue LED, RT | Mild, visible light driven | Currently limited to fluoropyridines |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the furan ring and the sulfonyl fluoride group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The fluorine atom’s electron-withdrawing effect can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Comparisons
2-Fluoro-6-methylbenzenesulfonyl Chloride ()
- Core Structure : Benzene ring (vs. pyridine in the target compound).
- Substituents : 2-Fluoro, 6-methyl, and 1-sulfonyl chloride.
- Reactivity : Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols), enabling rapid sulfonamide or sulfonate ester formation. However, they are moisture-sensitive and require anhydrous conditions.
- Applications : Intermediate in synthesizing sulfonamide drugs or agrochemicals.
Sulfonic Acid Derivatives ()
- Example : (2R)-2-[2-(...)-sulfonic acid (m/z 853.0 [M+H]⁺).
- Functional Group : Sulfonic acid (-SO₃H) instead of sulfonyl fluoride.
- Reactivity : Sulfonic acids are ionized at physiological pH, enhancing water solubility but limiting membrane permeability. They are less reactive in covalent bonding compared to sulfonyl fluorides.
- Analytical Data : LCMS retention time ~1.31 minutes under SMD-TFA05 conditions .
- Key Difference : Sulfonyl fluorides are preferred in covalent drug design due to their balance of stability and selective reactivity .
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine ()
- Substituents : 3-Bromo, 2-fluoro, and 6-trifluoromethyl groups.
- Reactivity: Bromine serves as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications : Building block for agrochemicals or pharmaceuticals.
- Key Difference : The target compound’s sulfonyl fluoride enables nucleophilic substitution (e.g., with thiols), whereas the bromine in this analog facilitates metal-catalyzed reactions .
LCMS/HPLC Profiling
- Target Compound : While specific data are unavailable, structurally related sulfonyl fluorides (e.g., ) exhibit LCMS m/z ~850–870 [M+H]⁺ and retention times of 1.3–1.4 minutes under SMD-TFA05 conditions .
- Furopyridine Derivatives (–6): Fluorinated furopyridines with carboxamide groups show LCMS gradients using 10 mM ammonium acetate buffers and retention times influenced by trifluoroethyl or oxadiazole substituents .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Functional Group | Reactivity Profile | LCMS m/z [M+H]⁺ | Applications |
|---|---|---|---|---|---|---|
| 2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride | Pyridine | 2-F, 6-furan, 3-SO₂F | Sulfonyl fluoride | Selective covalent bonding | ~850–870 (est.) | Covalent inhibitors, chemical probes |
| 2-Fluoro-6-methylbenzenesulfonyl chloride | Benzene | 2-F, 6-methyl, 1-SO₂Cl | Sulfonyl chloride | High reactivity, moisture-sensitive | N/A | Drug intermediates |
| (2R)-2-[2-(...)-sulfonic acid | Complex | Sulfonic acid, fluorophenyl | Sulfonic acid | Ionic, low reactivity | 853.0 | Pharmaceuticals |
| 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | Pyridine | 3-Br, 2-F, 6-CF₃ | Bromine, CF₃ | Cross-coupling substrate | N/A | Agrochemicals |
Biological Activity
2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride is a compound of significant interest in chemical biology due to its unique structural properties and potential biological applications. This article provides a detailed overview of its biological activity, focusing on its synthesis, reactivity, and pharmacological implications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a furan moiety and a sulfonyl fluoride group, which contributes to its reactivity. The presence of the fluorine atom enhances the electrophilic character of the sulfonyl group, making it a potent candidate for various chemical reactions.
The biological activity of this compound can be attributed to its ability to act as a reactive electrophile. This property allows it to participate in nucleophilic substitution reactions, particularly with amines, leading to the formation of sulfonamide derivatives. Such transformations are crucial in medicinal chemistry for developing new therapeutic agents.
-
Inhibition of Enzymatic Activity :
- Compounds with sulfonyl fluoride groups have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. The mechanism involves the covalent modification of serine residues in the active site of these enzymes, leading to their inactivation .
- Antimicrobial Activity :
Case Studies
- AChE Inhibition Study :
- Anticancer Potential :
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Recent advancements in synthetic methodologies have allowed for more efficient routes that minimize byproducts and enhance yields.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Electrophilic Aromatic Substitution | Furan derivative + Fluorinated pyridine | Formation of furan-pyridine hybrid |
| 2 | Sulfonylation | SO2F2 or similar reagents | Introduction of sulfonyl fluoride group |
| 3 | Purification | Column chromatography | Isolated product with high purity |
Pharmacological Implications
The pharmacological profile of this compound suggests potential applications in treating neurodegenerative diseases and bacterial infections. Its ability to selectively inhibit key enzymes provides a pathway for developing targeted therapies.
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial for its development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
